Bienvenue dans la boutique en ligne BenchChem!

Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

Fragment-Based Drug Discovery X-ray Crystallography Notum Inhibition

Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS 436096-91-2; molecular formula C13H17NO3; MW 235.28 g/mol), also designated as 1-(1,3-benzodioxol-5-yl)-N-[[(2R)-oxolan-2-yl]methyl]methanamine, is a synthetic secondary amine composed of a benzo[1,3]dioxole (methylenedioxyphenyl) group linked via a methylamine bridge to a tetrahydrofuran-2-ylmethyl moiety. The compound is a member of the Diamond-SGC Poised Library (DSPL), a curated collection of 768 fragments designed for rapid synthetic follow-up in fragment-based drug discovery (FBDD) campaigns.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 436096-91-2
Cat. No. B183278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
CAS436096-91-2
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1CC(OC1)CNCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C13H17NO3/c1-2-11(15-5-1)8-14-7-10-3-4-12-13(6-10)17-9-16-12/h3-4,6,11,14H,1-2,5,7-9H2
InChIKeyGSKKKMLEVJZIAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS 436096-91-2): Structural Identity and Fragment-Based Screening Heritage


Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS 436096-91-2; molecular formula C13H17NO3; MW 235.28 g/mol), also designated as 1-(1,3-benzodioxol-5-yl)-N-[[(2R)-oxolan-2-yl]methyl]methanamine, is a synthetic secondary amine composed of a benzo[1,3]dioxole (methylenedioxyphenyl) group linked via a methylamine bridge to a tetrahydrofuran-2-ylmethyl moiety [1]. The compound is a member of the Diamond-SGC Poised Library (DSPL), a curated collection of 768 fragments designed for rapid synthetic follow-up in fragment-based drug discovery (FBDD) campaigns [2]. It has been validated as a crystallographic fragment hit in two independent X-ray screens: as Fragment 646 bound to the Wnt-deacylating enzyme Notum (PDB 7BAC, 1.54 Å resolution) [3] and as Fragment N13569a in complex with MAP kinase p38-alpha (PDB 6SO1, 1.66 Å resolution) [4]. The compound is commercially available from multiple suppliers at ≥95% purity for research use only .

Why Generic Substitution Fails for Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine in Fragment-Based Drug Discovery


In fragment-based screening campaigns, the precise three-dimensional binding mode of a fragment hit is inextricably linked to its exact chemical structure—including stereochemistry, ring connectivity, and heteroatom placement. Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine derives its validated hit status from two specific structural features: (i) the (R)-configuration at the tetrahydrofuran 2-position, which orients the oxygen atom for specific hydrogen-bonding interactions within the target binding pocket [1], and (ii) the methylenedioxy substitution pattern on the phenyl ring, which contributes to π-stacking and shape complementarity [2]. Close analogs—such as the regioisomeric N-(benzo[d][1,3]dioxol-5-ylmethyl)tetrahydrofuran-3-amine (CAS 1343758-80-4) or the achiral benzo[1,3]dioxol-5-ylmethyl-benzyl-amine—differ in either ring attachment position, stereochemistry, or both, and lack equivalent X-ray crystallographic validation in the same target systems . Simply substituting a structurally related benzodioxole-amine without confirming an identical binding mode risks losing the specific intermolecular interactions that define this fragment's utility as a validated starting point for hit-to-lead optimization [3].

Product-Specific Quantitative Evidence Guide: Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine Differentiation Data


Dual-Target Crystallographic Fragment Hit Validation: NOTUM and p38α MAP Kinase

Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (as LO5) is one of a limited subset of DSPL fragments validated as a crystallographic hit in two independent target systems: (i) human Notum (PDB 7BAC), where it was identified as Fragment 646 among 59 hits from 768 screened fragments at 1.54 Å resolution [1], and (ii) murine p38α MAP kinase (PDB 6SO1), where it was deposited as Fragment N13569a at 1.66 Å resolution [2]. This dual-target validation is uncommon among commercial benzodioxole-tetrahydrofuran fragment analogs. By contrast, the closely related regioisomer N-(benzo[d][1,3]dioxol-5-ylmethyl)tetrahydrofuran-3-amine (CAS 1343758-80-4) has no reported PDB deposition or fragment screen data for either target . The broader DSPL Notum screen reported potencies ranging from 0.5 to >1000 µM across 58 catalytic-pocket hits; while the exact IC50 of Fragment 646 was not disclosed, its inclusion in the co-crystal structure publication indicates confirmed target engagement [1].

Fragment-Based Drug Discovery X-ray Crystallography Notum Inhibition

Stereochemically Defined (R)-Configuration at the Tetrahydrofuran 2-Position Confirmed by High-Resolution X-Ray Crystallography

The DSPL library compound bears a defined (R)-configuration at the tetrahydrofuran 2-position, explicitly confirmed in both PDB entries (7BAC and 6SO1) through high-resolution X-ray crystallography [1]. The isomeric SMILES notation (CNC[C@H]3CCCO3) and InChIKey stereochemical layer (GSKKKMLEVJZIAD-LLVKDONJSA-N) document this chirality [2]. This stereochemical feature orients the THF oxygen atom for a specific hydrogen-bonding interaction network within the target binding pockets, which directly influences binding pose and fragment elaboration vectors [3]. In contrast, the racemic mixture of this compound (InChIKey: GSKKKMLEVJZIAD-UHFFFAOYSA-N without stereochemical specification) or the regioisomeric 3-THF analog would present different spatial orientations of the oxygen heteroatom, potentially disrupting the crystallographically validated binding mode .

Stereochemistry Structure-Based Drug Design Binding Mode Analysis

DSPL Poised Library Membership: Synthetic Tractability for Rapid Fragment Elaboration

Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is a member of the Diamond-SGC Poised Library (DSPL), a collection specifically designed so that each fragment contains at least one functional group amenable to rapid, robust parallel synthesis for SAR exploration [1]. This poised nature means the compound's secondary amine and its benzodioxole and THF rings each provide synthetic handles for systematic chemical elaboration without requiring de novo route design [2]. In the Notum fragment screen publication, this poised library design enabled the rapid optimization of hit 7 (1-phenyl-1,2,3-triazole) to compound 7d with an IC50 of 0.0067 μM, demonstrating the practical value of DSPL membership for hit-to-lead progression [3]. Commercially available benzodioxole-amine analogs not part of the DSPL (e.g., CAS 1343758-80-4) lack this embedded synthetic tractability infrastructure and the associated virtual chemical space for rapid follow-up .

Fragment Elaboration Parallel Synthesis Hit-to-Lead Optimization

Resolved Binding Mode at the Notum Catalytic Pocket: Fragment 646 Interaction Topology

In the DSPL X-ray crystallographic screen against human Notum, Fragment 646 (Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine) was among 58 of 59 hits found bound at the enzyme catalytic pocket, the functionally relevant site for inhibiting Notum's Wnt-deacylating activity [1]. The high-resolution structure (1.54 Å, PDB 7BAC) reveals the fragment's specific binding topology: the benzodioxole ring occupies a hydrophobic sub-pocket while the (R)-tetrahydrofuran-2-ylmethylamine moiety engages in hydrogen-bonding interactions near the catalytic serine residue [2]. This binding mode places the secondary amine in an orientation suitable for vector-based fragment growing toward additional sub-pockets identified in the Notum active site [3]. Fragments binding outside the catalytic pocket (1 of 59 DSPL hits) or those with potencies >1000 µM were deprioritized; Fragment 646's inclusion in the publication indicates its potency falls within the 0.5–1000 µM range of catalytic pocket binders, distinguishing it from weaker extra-catalytic binders [1].

Notum Inhibition Wnt Signaling Catalytic Pocket Binding

Cross-Target Fragment Screening Comparison: Notum vs. p38α MAP Kinase Binding Site Diversity

The fragment's binding to p38α MAP kinase (PDB 6SO1) occurs in the context of a fragment screen specifically designed to identify small-molecule hotspots on protein-protein interaction (PPI) surfaces, distinct from the catalytic-site binding observed with Notum [1]. This cross-target diversity of binding sites—catalytic pocket (Notum) vs. PPI surface region (p38α)—demonstrates the fragment's conformational adaptability and its capacity to engage different protein microenvironments [2]. Among close structural analogs of the benzodioxole-tetrahydrofuran-amine class, no other compound has demonstrated binding across this particular combination of target classes (a carboxylesterase and a serine/threonine kinase) in published crystallographic fragment screens [3]. The p38α study, which analyzed fragment binding across multiple PDB entries, noted that fragments tend to bind in clusters highlighting small-molecule hotspots; Fragment N13569a's binding site thus contributes to mapping the druggable surface of p38α [1].

Kinase Inhibition Protein-Protein Interaction Selectivity Profiling

Limitations and Evidence Gaps: Current State of Quantitative Potency Data

A critical evidence gap must be acknowledged: neither the primary publication for Notum (Zhao et al., 2022) nor for p38α (Nichols et al., 2020) reports the specific IC50, Kd, or Ki value for Fragment 646 / N13569a [1][2]. The Notum paper reports a potency range of 0.5 to >1000 µM for the 58 catalytic-pocket hits as a group but does not disaggregate individual fragment values in the published manuscript or readily accessible supplementary data [1]. The p38α study reports no quantitative affinity data for individual fragments. This absence of disclosed quantitative potency data represents a limitation for procurement decisions based on target affinity. Furthermore, no selectivity profiling data (e.g., against other carboxylesterases, kinome-wide selectivity, or off-target panels), ADME/PK parameters, or cell-based functional assay results are publicly available for this compound . Users requiring quantitative potency benchmarks for procurement should request unpublished data from the original screening laboratories or consider commissioning independent biochemical profiling.

Data Transparency Procurement Risk Assessment Evidence Quality

Best Research and Industrial Application Scenarios for Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS 436096-91-2)


Notum-Targeted Fragment-to-Lead Optimization Campaigns for Wnt Signaling Modulation

Investigators pursuing small-molecule Notum inhibitors for osteoporosis, Alzheimer's disease, or colorectal cancer can deploy this compound as a structurally characterized starting fragment. The 1.54 Å co-crystal structure (PDB 7BAC) provides atomic-level detail of the fragment's binding mode within the Notum catalytic pocket, enabling rational structure-guided vector elaboration [1]. As a DSPL member, the fragment's secondary amine, benzodioxole, and THF moieties each offer synthetic handles for parallel chemistry-based SAR exploration, following the successful paradigm demonstrated by the optimization of DSPL hit 7 to compound 7d (IC50 = 0.0067 µM) in the same screening campaign [1]. Users should commission biochemical IC50 determination as a baseline before initiating analogue synthesis, as the published potency for Fragment 646 has not been individually disclosed [2].

p38α MAP Kinase Chemical Probe Development Targeting Protein-Protein Interaction Surfaces

The compound's validated binding to p38α MAP kinase (PDB 6SO1, 1.66 Å resolution) positions it as a fragment starting point for developing chemical probes that target the p38α-TAB1 protein-protein interaction interface rather than the ATP-binding site, potentially offering an alternative pharmacological profile to classical ATP-competitive p38 inhibitors [3]. The J. Med. Chem. (2020) publication demonstrates that fragments binding to this surface can be identified through systematic crystallographic screening and that their binding sites map to small-molecule hotspots amenable to fragment growing [3]. As with the Notum application, users should independently verify binding affinity and selectivity before committing to lead optimization, as quantitative potency data for this specific fragment-p38α interaction have not been publicly disclosed .

Cross-Target Fragment Screening Controls and Chemical Biology Tool Compounds

Given its documented binding to two structurally and functionally distinct protein targets (a carboxylesterase and a kinase), this fragment can serve as a cross-target control compound in fragment screening assay development and validation. Its defined (R)-stereochemistry, commercial availability at ≥95% purity, and the availability of both racemic and enantiopure forms enable researchers to assess the stereochemical dependence of fragment binding in their own target systems [4]. The fragment can also function as a reference compound for benchmarking new fragment libraries or screening technologies against the established DSPL collection, for which extensive screening data across multiple targets have been generated at the Diamond XChem facility [1].

Computational Chemistry and Docking Validation: A Crystallographically Validated Fragment for Method Development

The availability of high-resolution co-crystal structures in two distinct protein environments makes this fragment valuable for validating computational fragment docking and scoring algorithms. The (R)-stereochemistry at the THF 2-position provides a stereochemical discrimination challenge for docking programs, while the dual-target binding data enable assessment of docking pose prediction accuracy across different protein binding sites [3][4]. Computational chemists can retrieve the complete coordinate files for both PDB entries (7BAC and 6SO1) to use as experimental benchmarks for pose reproduction studies, binding free energy calculations, or fragment mapping algorithm development [4].

Quote Request

Request a Quote for Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.